molecular formula C13H18N2O4 B2969672 Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate CAS No. 144226-16-4

Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate

Cat. No.: B2969672
CAS No.: 144226-16-4
M. Wt: 266.297
InChI Key: GDPYNCZCYJBYIN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-9-8-10-4-6-11(7-5-10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPYNCZCYJBYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the reaction of [2-(4-nitrophenyl)ethyl]amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-(4-aminophenyl)ethylamine.

    Substitution: Substituted aromatic compounds depending on the nucleophile used.

    Hydrolysis: 2-(4-nitrophenyl)ethylamine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis [1, 4]. It consists of a tert-butyl group, a nitrophenyl moiety, and an amino group. The presence of functional groups such as carbamate and hydroxyl groups contributes to its reactivity.

Potential Applications

  • Pharmaceuticals Tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate has potential applications as a building block in the synthesis of pharmaceutical compounds.
  • Medicinal Chemistry: Due to its structural components, tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate exhibits potential biological activities. Compounds containing nitrophenyl groups are often investigated for their anticancer properties, while carbamates can exhibit neuroprotective effects.
  • Organic synthesis: It is a reagent in various organic synthesis processes [1, 4].

Interaction Studies

Interaction studies involving tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate focus on its behavior in biological systems and its interactions with proteins or enzymes [1, 4]. Preliminary studies suggest that it may influence various biological pathways, but detailed pharmacological evaluations are necessary to fully understand its activity. Further research is necessary to elucidate these interactions fully.

Related Compounds

Several compounds share structural similarities with tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate. These include:

  • Tert-butyl N-(4-nitrophenethyl)carbamate: Lacks hydroxy group; simpler structure
  • (R)-tert-butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate: Contains chiral center; potential for different biological activity
  • Tert-butyl N-(3-nitrophenethyl)carbamate: Different nitro position; may alter reactivity

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons facilitated by a catalyst like palladium on charcoal . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 144226-16-4
  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 266.29 g/mol
  • Structure : Features a para-nitrophenyl group linked via an ethyl chain to a tert-butyl carbamate moiety .

Key Properties :

  • Hazards : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation). Requires storage at 2–8°C in dry conditions .
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry, leveraging the nitro group’s electron-withdrawing properties for further functionalization .

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name CAS No. Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate 167886-56-8 4-Cl 255.74 Non-hazardous; used in drug synthesis for halogenated intermediates .
Tert-butyl N-(2-chloro-4-nitrophenyl)carbamate 342882-95-5 2-Cl, 4-NO₂ 266.69 Dual electron-withdrawing groups enhance reactivity in nucleophilic substitutions .
Tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate 153732-25-3 3-Br 299.17 Bromine’s steric bulk supports cross-coupling reactions (e.g., Suzuki-Miyaura) .

Analysis :

  • Electron Effects: The nitro group (NO₂) in the target compound offers stronger electron withdrawal than Cl or Br, facilitating aromatic electrophilic substitutions.
  • Steric Considerations: Bromine’s larger atomic radius (3-Br derivative) may hinder reactions at the phenyl ring compared to the para-NO₂ group .

Functional Group Modifications

Compound Name CAS No. Functional Group Key Properties/Applications References
Tert-butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate 1427460-20-5 Ketone + NO₂ Extended chain enhances flexibility; used in peptide mimetics .
Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate N/A Oxazole + formyl Oxazole’s aromaticity supports heterocyclic drug design; formyl group enables conjugation .
Tert-butyl (S)-(3-methyl-1-((2-(((4-nitrophenoxy)carbonyl)oxy)ethyl)amino)-1-oxobutan-2-yl)carbamate N/A Activated carbonate High reactivity toward amines for prodrug strategies .

Analysis :

  • Reactivity : The target compound’s carbamate is less reactive than activated carbonates (e.g., 4-nitrophenyl carbonate derivatives), making it more stable in storage .
  • Biological Relevance : Oxazole-containing analogs (e.g., ) are prioritized in kinase inhibitor development due to their planar heterocyclic structure .

Analysis :

  • Yields for tert-butyl carbamates generally exceed 75%, reflecting optimized Boc-protection strategies. The target compound’s synthesis likely follows similar high-yield protocols .

Analysis :

    Biological Activity

    Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is a carbamate compound with significant potential in medicinal chemistry, particularly due to its anti-inflammatory and analgesic properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C₁₃H₁₈N₂O₄. The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a 2-(4-nitrophenyl)ethyl group. The presence of the nitrophenyl group is crucial as it contributes to the compound's reactivity and biological properties.

    Anti-inflammatory and Analgesic Effects

    Research indicates that this compound exhibits potential anti-inflammatory and analgesic effects. These properties are attributed to its ability to interact with specific biological targets involved in pain and inflammation pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that play a role in these processes.

    Interaction Studies

    Interaction studies have focused on the compound's binding affinity with various biological targets. These interactions are essential for understanding its therapeutic effects and guiding further drug development efforts. The compound's unique structure allows it to potentially modulate biological activities related to inflammation and pain management.

    Synthesis Methods

    Several synthetic routes have been explored for producing this compound. Common methods include:

    • Carbamate Formation : Using tert-butyl chloroformate in the presence of amines.
    • Nitration : Introducing the nitrophenyl group through nitration reactions on phenolic precursors.

    These methods highlight the versatility of carbamate chemistry in developing compounds with specific biological activities.

    Comparative Analysis with Similar Compounds

    To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

    Compound NameMolecular FormulaKey Features
    Tert-butyl N-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamateC₁₃H₁₈N₂O₅Contains an additional hydroxyl group, enhancing solubility
    2-Hydroxy-2-(4-nitrophenyl)ethyl carbamic acid tert-butyl esterC₁₃H₁₈N₂O₅Similar structure but differs in functional groups affecting biological activity
    Tert-butyl (2-(4-nitrophenoxy)ethyl)carbamateC₁₃H₁₈N₂O₄Features an ether instead of an amine linkage, altering interaction profiles

    Case Studies and Research Findings

    Recent studies have illustrated the compound's potential through various experimental frameworks:

    • In Vitro Studies : Laboratory tests have shown that this compound can effectively reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent.
    • Molecular Docking Studies : Computational modeling has demonstrated favorable interactions between the compound and key receptors involved in inflammatory responses, supporting its role as a therapeutic candidate .
    • Comparative Efficacy : In comparative studies against established anti-inflammatory drugs, this compound showed comparable efficacy, suggesting it could be developed as a new treatment option for inflammatory conditions .

    Q & A

    Q. What are the common synthetic routes for preparing tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate?

    The compound is typically synthesized via a Boc-protection strategy , where a carbamate group is introduced to a primary or secondary amine. A general method involves:

    • Step 1 : Condensation of 2-(4-nitrophenyl)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
    • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Key considerations include maintaining anhydrous conditions to prevent Boc-group hydrolysis and monitoring reaction progress via TLC or LCMS .

    Q. How is this compound characterized?

    Standard characterization methods include:

    • NMR spectroscopy (¹H/¹³C) to confirm the Boc-protected amine and nitroaryl group.
    • LCMS to verify molecular weight ([M+H]⁺ or [M-Boc+H]⁺ fragments).
    • Elemental analysis for purity assessment . For crystalline derivatives, X-ray crystallography (using SHELX software ) can resolve structural ambiguities.

    Q. What are the recommended storage conditions for this compound?

    Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon). Protect from light and moisture to prevent degradation of the nitro group or Boc cleavage. Avoid exposure to strong acids/bases .

    Advanced Research Questions

    Q. How can conflicting spectroscopic data for tert-butyl carbamate derivatives be resolved?

    Discrepancies in NMR or LCMS data often arise from:

    • Tautomerism (e.g., nitro group resonance).
    • Solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting peaks).
    • Impurity signals (e.g., residual solvents or starting materials). Mitigation strategies:
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
    • Compare with computational predictions (DFT-based chemical shift calculations).
    • Validate purity via HPLC with multiple detection methods (UV, ELSD) .

    Q. What mechanistic insights govern the stability of the Boc group in tert-butyl carbamates under acidic conditions?

    The Boc group is cleaved under protic acids (e.g., HCl in dioxane) via a two-step mechanism:

    • Protonation of the carbamate oxygen.
    • Formation of a tert-butyl carbocation , releasing CO₂ and the free amine. Kinetic studies show that electron-withdrawing groups (e.g., nitro) on the aryl ring accelerate cleavage by stabilizing the transition state. Stability can be modulated by solvent polarity and temperature .

    Q. How can this compound be used in multistep syntheses?

    This compound serves as a key intermediate in:

    • Peptide mimetics : The nitro group can be reduced to an amine for subsequent coupling.
    • Heterocycle synthesis : Nitro-to-amine conversion enables cyclization (e.g., benzimidazoles via reductive amination ).
    • Protecting group strategies : The Boc group is selectively removed in the presence of other protecting groups (e.g., Fmoc) for sequential functionalization .

    Q. What precautions are necessary when handling tert-butyl carbamates in air-sensitive reactions?

    For reactions requiring anhydrous/organometallic conditions:

    • Use Schlenk lines or gloveboxes to exclude moisture/oxygen.
    • Pre-dry solvents (e.g., THF over Na/benzophenone).
    • Monitor Boc stability via in-situ IR (C=O stretch at ~1680 cm⁻¹). Post-reaction, quench reactive intermediates (e.g., Grignard reagents) carefully to avoid exothermic decomposition .

    Data Contradiction Analysis

    Q. Why do reported melting points for tert-butyl carbamate derivatives vary across studies?

    Variations arise from:

    • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct melting points.
    • Impurity profiles : Residual solvents (e.g., ethyl acetate) lower observed melting points.
    • Measurement methods : Differential scanning calorimetry (DSC) vs. capillary tube results differ in accuracy. Recommendations:
    • Report DSC data with heating rates.
    • Include XRPD (X-ray powder diffraction) to confirm crystal form .

    Methodological Tables

    Q. Table 1: Common Synthetic Conditions for tert-butyl Carbamates

    StepReagents/ConditionsPurposeKey Observations
    Boc ProtectionBoc₂O, Et₃N, DCM, 0°C → RT, 12hIntroduce carbamateExothermic reaction; monitor via TLC (Rf ~0.5 in 3:7 EtOAc/Hexane)
    PurificationSilica gel, 10–30% EtOAc/HexaneRemove unreacted amineYield: 70–85% (white crystalline solid)

    Q. Table 2: Stability of this compound

    ConditionStabilityDegradation Products
    pH 2 (HCl, 25°C)<24h2-(4-nitrophenyl)ethylamine + CO₂
    pH 7 (H₂O, 25°C)>1 monthNo degradation
    UV light (254 nm)48hNitro group reduction to amine

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